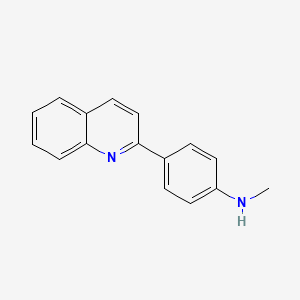

Benzenamine, N-methyl-4-(2-quinolinyl)-

Description

Its molecular formula is C₁₆H₁₅N₂, with an average molecular weight of 235.12 g/mol and a monoisotopic mass of 235.1236 g/mol . The compound has been investigated for applications in positron emission tomography (PET) imaging, particularly as a Tau protein tracer candidate (e.g., BF-158), due to its affinity for amyloid aggregates in neurodegenerative diseases .

Properties

IUPAC Name |

N-methyl-4-quinolin-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2/c1-17-14-9-6-13(7-10-14)16-11-8-12-4-2-3-5-15(12)18-16/h2-11,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLVJLLSYTZXMFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20218428 | |

| Record name | BF-158 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

682763-67-3 | |

| Record name | BF-158 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0682763673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BF-158 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BF-158 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K975984MG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, N-methyl-4-(2-quinolinyl)- typically involves the reaction of 4-chloroquinoline with N-methylbenzenamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods: Industrial production of Benzenamine, N-methyl-4-(2-quinolinyl)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Benzenamine, N-methyl-4-(2-quinolinyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the quinoline ring is substituted with different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in an acidic or basic medium.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in an inert atmosphere.

Substitution: Various nucleophiles such as halides, amines, and alcohols; reactions often require a catalyst and elevated temperatures.

Major Products Formed:

Oxidation: Quinoline derivatives.

Reduction: Amine derivatives.

Substitution: Substituted quinoline compounds.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of Benzenamine, N-methyl-4-(2-quinolinyl)- typically involves the reaction of N-methyl-4-aminobenzene with quinoline derivatives. This compound can be synthesized through various methods, including:

- Electrophilic Substitution Reactions : This method allows for the introduction of the quinoline moiety onto the benzenamine scaffold under mild conditions .

- Hybridization Techniques : Recent studies have shown the formation of molecular hybrids that incorporate quinoline structures, enhancing biological activity .

Benzenamine, N-methyl-4-(2-quinolinyl)- exhibits a range of biological activities that make it a candidate for pharmaceutical applications:

Antimicrobial Properties

Research indicates that compounds containing quinoline structures possess significant antimicrobial properties. For instance, derivatives of 4-aminoquinoline have been studied for their effectiveness against various bacterial strains, including resistant strains like Staphylococcus aureus .

Anticancer Activity

The compound has shown promise in anticancer research. Studies have demonstrated that certain derivatives exhibit cytotoxic effects against human cancer cell lines such as colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116) cells . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Enzyme Inhibition

Benzenamine derivatives have been investigated as potential enzyme inhibitors, particularly in targeting kinases involved in cancer progression. The modification of the quinoline structure enhances binding affinity to target enzymes, making these compounds valuable in drug design .

Industrial Applications

Beyond medicinal chemistry, Benzenamine, N-methyl-4-(2-quinolinyl)- has potential applications in materials science:

Dyes and Pigments

Due to its structural characteristics, this compound can be utilized in the synthesis of dyes and pigments. The incorporation of quinoline enhances color stability and lightfastness, making it suitable for textile applications.

Organic Electronics

The compound's electronic properties make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable films can improve device performance .

Case Study 1: Antibacterial Efficacy

In a study published in MDPI, researchers synthesized a series of 4-aminoquinoline derivatives and tested their antibacterial efficacy against resistant bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting a pathway for developing new antibiotics .

Case Study 2: Anticancer Research

A recent investigation into the anticancer properties of quinoline-based compounds highlighted the effectiveness of Benzenamine derivatives against colorectal cancer cell lines. The study demonstrated that these compounds could induce apoptosis through specific cellular pathways, indicating their potential as therapeutic agents .

Data Table: Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against resistant bacterial strains |

| Anticancer agents | Induces apoptosis in cancer cell lines | |

| Enzyme inhibitors | Potential in targeting kinases | |

| Industrial Chemistry | Dyes and pigments | Enhanced color stability |

| Organic electronics | Suitable for OLEDs and OPVs |

Mechanism of Action

The mechanism of action of Benzenamine, N-methyl-4-(2-quinolinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares key structural features and physicochemical properties of Benzenamine, N-methyl-4-(2-quinolinyl)- with similar compounds:

Key Observations:

- Electronic Effects: The quinolin-2-yl group in the target compound provides π-conjugation and basicity due to the nitrogen in the quinoline ring. Replacement with trifluoromethyl (-CF₃) or methylsulfanyl (-SCH₃) alters electronic properties significantly, affecting solubility and reactivity .

- Lipophilicity: The dimethylamino analog (C₁₇H₁₆N₂) has higher lipophilicity (logP ~3.5) compared to the monomethyl derivative (logP ~2.5), influencing blood-brain barrier penetration .

- Conjugation: The vinyl-linked quinoline derivative (C₁₉H₁₈N₂) exhibits extended conjugation, making it suitable for optoelectronic applications .

Biological Activity

Benzenamine, N-methyl-4-(2-quinolinyl)-, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of benzenamine derivatives typically involves the reaction of aniline derivatives with quinoline substrates. For instance, various synthetic routes have been explored to obtain quinoline-based compounds, which often exhibit enhanced biological activity. The structural characteristics of benzenamine derivatives can significantly influence their pharmacological properties.

Cytotoxicity

Research has demonstrated that certain derivatives of benzenamine, particularly those containing quinoline moieties, exhibit notable cytotoxic effects against cancer cell lines. For example, compounds similar to benzenamine have shown cytotoxicity in micromolar ranges against leukemia KG-1 cells. The mechanism of action is primarily attributed to the inhibition of DNA methyltransferases (DNMTs), specifically DNMT1 and DNMT3A, which are crucial in maintaining DNA methylation patterns associated with oncogenesis .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| SGI-1027 | KG-1 | 0.5 | DNMT inhibition |

| Benzenamine Derivative | A549 (Lung Cancer) | 2.0 | Induction of apoptosis |

| Benzenamine Derivative | MCF-7 (Breast Cancer) | 1.5 | Cell cycle arrest |

Antiviral Activity

Quinoline-based compounds have also been evaluated for their antiviral properties. For instance, certain derivatives have been identified as non-selective inhibitors of HIV integrase, demonstrating significant activity in vitro. These compounds inhibit both the 3′-processing and strand transfer functions of the integrase enzyme .

Structure-Activity Relationships (SAR)

The biological activity of benzenamine derivatives is heavily influenced by their structural components. Key findings from SAR studies include:

- Substituent Effects : The presence of specific substituents on the quinoline ring can enhance or diminish biological activity. For example, bulky groups at the 7-position may reduce inhibitory potency against DNMTs.

- Bicyclic vs. Tricyclic Moieties : Bicyclic substituents like quinoline are generally better tolerated compared to tricyclic moieties, which may hinder activity due to steric hindrance .

Case Studies

- Leukemia Treatment : A study explored the efficacy of a series of benzenamine derivatives in treating leukemia by targeting DNMTs. Compounds were designed to enhance selectivity towards DNMT3A while minimizing off-target effects on DNMT1 .

- HIV Inhibition : Another investigation focused on the antiviral properties of quinolinonyl diketo acid derivatives against HIV integrase. The most potent compounds exhibited IC50 values in the nanomolar range, highlighting their potential as therapeutic agents for HIV .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.